molecular formula C14H15N3O B5555738 2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one

2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B5555738
M. Wt: 241.29 g/mol
InChI Key: QBAVWUUGTOWNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.121512110 g/mol and the complexity rating of the compound is 391. The solubility of this chemical has been described as 3.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

A study investigated a series of 2-methylpyrimido[1,2-a]benzimidazole derivatives for their antiproliferative activity in vitro against human cancer cell lines. Several compounds exhibited cytotoxic activity, indicating potential for cancer therapy (Nawrocka et al., 2005).

Antibacterial Agents

Another research effort synthesized 2,4-diamino-5-benzylpyrimidines derivatives showing high in vitro activity against anaerobic bacteria, comparable or superior to the control, metronidazole. This suggests their utility in combating infections caused by anaerobic organisms (Roth et al., 1989).

Analgesic, Anti-inflammatory, and Antimicrobial Activities

A study synthesized benzimidazole derivatives and tested them for analgesic, anti-inflammatory, and antimicrobial activities. One compound, in particular, showed significant analgesic activity and protection in a paw edema test, with less ulcerogenic potential compared to the reference standard, Diclofenac, indicating potential as a safer anti-inflammatory agent (Chikkula & Sundararajan, 2017).

Antitumor Agents

Novel benzimidazole-pyrimidine conjugates were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, demonstrating marked potency. This supports the potential of benzimidazole derivatives as antitumor agents (Abdel-Mohsen et al., 2010).

Synthesis and Functionalization

Research on the palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones outlines a new method for preparing these compounds, which could be essential for developing new drugs or materials with specific properties (Mancuso et al., 2017).

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its biological target, benzimidazole derivatives often interact with proteins and enzymes due to their bioisosteric nature .

Safety and Hazards

While specific safety and hazard information for “2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one” is not available, benzimidazole compounds can have varying safety profiles depending on their specific structures .

Future Directions

Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the development and study of new benzimidazole derivatives, such as “2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one”, could be a promising direction for future research.

Properties

IUPAC Name

2-methyl-3-propyl-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-3-6-10-9(2)15-14-16-11-7-4-5-8-12(11)17(14)13(10)18/h4-5,7-8H,3,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAVWUUGTOWNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC2=NC3=CC=CC=C3N2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.